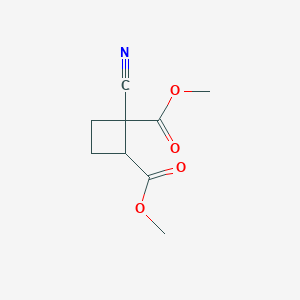
2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride
Vue d'ensemble
Description
2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride, also known as ACH-000029, is a novel compound that has been gaining attention in the scientific community for its potential use as a research tool. This compound belongs to the class of cyclohexylamines and has been shown to have a unique mechanism of action that makes it a promising candidate for further study.
Applications De Recherche Scientifique
Neuroprotective and Antiepileptic Properties
- Gabapentin, chemically related to 2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride, has been identified as a neuroprotective agent with antiepileptic properties. It shows high binding affinity to the α2δ subunit of calcium channels, suggesting a unique mechanism of action dissimilar to other antiepileptic agents (Gee et al., 1996).
Application in Pain Management
- Research has explored the use of gabapentin in pain management, particularly in postoperative settings. It is beneficial in the treatment of neuropathic pain as well as postoperative pain following specific surgeries (Chang et al., 2014).
Involvement in Neurotransmission
- Gabapentin affects brain activity, particularly in regions associated with nociception. This indicates its role in modifying neurotransmission related to pain perception (Governo et al., 2008).
Impact on Calcium Channel Function
- Studies have shown that gabapentin inhibits calcium currents in isolated rat brain neurons. This action on voltage-gated calcium channels may be central to its therapeutic effects (Stefani et al., 1998).
Role in Neurodegenerative Disorders
- Compounds structurally related to 2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride have been studied for their potential in identifying neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, offering insights into diagnostic and therapeutic avenues (Shoghi-Jadid et al., 2002).
Anticancer Research
- Compounds with similar structural characteristics have been evaluated for their potential in cancer treatment, particularly in mitigating the side effects of chemotherapy (Glover et al., 1986).
Propriétés
IUPAC Name |
2-amino-N-cyclohexyl-N-ethylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.ClH/c1-3-8-12(14)13(16)15(4-2)11-9-6-5-7-10-11;/h11-12H,3-10,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHAQYKGMJORSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(CC)C1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride | |
CAS RN |
1423025-24-4 | |
| Record name | Pentanamide, 2-amino-N-cyclohexyl-N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-1-Benzothiopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B1652211.png)




amino}-8-methylquinoline-3-carbonitrile](/img/structure/B1652222.png)

![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1652224.png)
![3-[1-(3-phenoxypropyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1652225.png)


![Benzenesulfonic acid, 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B1652231.png)

![Phosphine sulfide, [2-(diphenylphosphino)ethyl]diphenyl-](/img/structure/B1652234.png)